molecular formula C17H20FNO2 B1271676 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine CAS No. 353779-44-9

2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine

Cat. No. B1271676
M. Wt: 289.34 g/mol
InChI Key: VFVBZCVQNMHHOL-UHFFFAOYSA-N
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Description

The compound "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine" is a derivative of phenethylamine, which is a class of compounds with known psychoactive and hallucinogenic properties. The structure of this compound suggests it may have similarities with other N-benzyl derivatives that have been studied for their potential psychoactive effects and analytical properties, as well as antitumor activities in the case of related benzothiazoles .

Synthesis Analysis

The synthesis of related N-benzyl derivatives typically involves the reaction of precursor materials through a common synthetic pathway. For instance, the synthesis of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines was achieved from readily available materials, suggesting a potentially accessible route for the synthesis of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine" as well . Additionally, the synthesis of 2-phenylbenzothiazoles, which share a similar structural motif, was performed via the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions .

Molecular Structure Analysis

The molecular structure of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine" would likely exhibit characteristics similar to those of the N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. These compounds have been analyzed using a variety of methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, which could be applied to determine the structure of the compound .

Chemical Reactions Analysis

The chemical reactions of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine" have not been explicitly detailed in the provided papers. However, the reactions of similar compounds, such as the N-(2-methoxy)benzyl derivatives, have been studied using tandem mass spectrometry (MS/MS) experiments to confirm their structures and fragmentation patterns following electrospray ionization (ESI) . These methods could be used to analyze the chemical reactions and fragmentation patterns of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the GC-MS spectra of the N-(2-methoxy)benzyl derivatives showed dominant ions at specific mass-to-charge ratios, and their exact masses and chemical formulas were confirmed by LC-QTOF-MS experiments . The vapor phase infrared spectra (GC-IR) provided data for determining the position of substitution of the methoxy groups on the benzyl aromatic ring . These methods could be applied to determine the physical and chemical properties of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine."

Scientific Research Applications

Metabolism and Elimination Properties

  • 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine, a compound similar to 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine, has been studied for its metabolism and elimination properties in human hepatocytes. This research aids in understanding the drug's metabolic pathways, including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation, catalyzed by various cytochrome P450 and UDP-glucuronosyltransferase enzymes (Kim et al., 2019).

Neurochemical Pharmacology

  • Psychoactive substituted N-benzylphenethylamines, including variants similar to 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine, are known to have high potency agonists at 5-HT2A receptors. Their pharmacology indicates a potential for hallucinogenic activity with minimal psychostimulant activity, relevant in the context of neuropsychiatric research (Eshleman et al., 2018).

Analytical Characterization in Forensic Science

  • Analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, which are structurally related to 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine, is crucial in forensic toxicology. These substances have been identified in seized drug materials, and their analysis assists in the identification of active components in illicit substances (Zuba & Sekuła, 2013).

Comparative Neuropharmacology

  • Comparative neuropharmacology studies have been conducted on 2,5-Dimethoxyphenethylamines (2C compounds) and their N-methoxybenzylation analogs, including those structurally similar to 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine. These studies reveal insights into the potency and efficacy of these compounds in inducing serotonin-mediated behaviors, contributing to the understanding of their hallucinogenic effects in humans (Elmore et al., 2018).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVBZCVQNMHHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366347
Record name 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine

CAS RN

353779-44-9
Record name 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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